molecular formula C14H13BrO3 B14548464 1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- CAS No. 61983-30-0

1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-

Cat. No.: B14548464
CAS No.: 61983-30-0
M. Wt: 309.15 g/mol
InChI Key: ZHBAKMZDPSAPIK-UHFFFAOYSA-N
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Description

1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)butan-1-one is a chemical compound with the molecular formula C14H13BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)butan-1-one typically involves the bromination of 3,4-dihydroxynaphthalene followed by a Friedel-Crafts acylation reaction. The bromination is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The Friedel-Crafts acylation involves the reaction of the brominated naphthalene derivative with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)butan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The hydroxyl and bromine groups can participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s binding affinity and specificity. Additionally, the compound’s ability to undergo redox reactions can play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-3,4-dihydronaphthalen-1(2H)-one
  • 6-Bromo-3,4-dihydro-2(1H)-naphthalenone
  • 5-Bromo-1-indanone

Uniqueness

1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)butan-1-one is unique due to the presence of both bromine and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

61983-30-0

Molecular Formula

C14H13BrO3

Molecular Weight

309.15 g/mol

IUPAC Name

1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)butan-1-one

InChI

InChI=1S/C14H13BrO3/c1-2-3-12(16)11-7-8-6-9(15)4-5-10(8)13(17)14(11)18/h4-7,17-18H,2-3H2,1H3

InChI Key

ZHBAKMZDPSAPIK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)O)O

Origin of Product

United States

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